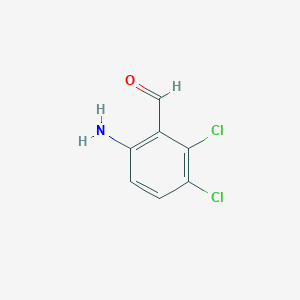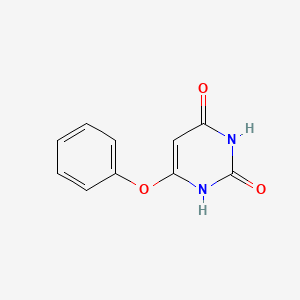![molecular formula C11H25NOSi B3187485 3-[(Tert-butyldimethylsilyl)oxy]piperidine CAS No. 154544-53-3](/img/structure/B3187485.png)
3-[(Tert-butyldimethylsilyl)oxy]piperidine
Descripción general
Descripción
3-[(Tert-butyldimethylsilyl)oxy]piperidine: is a chemical compound that features a piperidine ring substituted with a tert-butyldimethylsilyl (TBDMS) group. The TBDMS group is commonly used as a protecting group for alcohols in organic synthesis due to its stability under a variety of conditions. This compound is of interest in various fields of research, including organic chemistry and medicinal chemistry, due to its unique structural properties and reactivity.
Mecanismo De Acción
Target of Action
This compound is a type of silyl ether, which are often used as protective groups in organic synthesis . They are typically used to protect reactive hydroxyl groups and are removed in the presence of suitable reagents .
Mode of Action
The mode of action of 3-[(Tert-butyldimethylsilyl)oxy]piperidine involves its interaction with its targets, primarily through the formation and cleavage of silyl ether bonds . The tert-butyldimethylsilyl (TBDMS) group is added to protect sensitive functional groups in a molecule during a chemical reaction. After the reaction, the TBDMS group can be removed to regenerate the original functional group .
Biochemical Pathways
Silyl ethers like this compound are commonly used in the synthesis of various pharmaceuticals . They can influence the course of a biochemical pathway by protecting certain functional groups from reacting, thus directing the pathway towards the desired product .
Pharmacokinetics
As a silyl ether, it is likely to be lipophilic, which could influence its absorption and distribution . The metabolism and excretion of this compound would depend on the nature of the chemical reactions it undergoes in the body .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context in which it is used. In general, the addition of a TBDMS group can protect a sensitive functional group from unwanted reactions, allowing for more selective and controlled chemical transformations .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain reagents or catalysts can facilitate the addition or removal of the TBDMS group . The pH, temperature, and solvent used can also affect the rate and selectivity of these reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Tert-butyldimethylsilyl)oxy]piperidine typically involves the protection of a hydroxyl group on a piperidine derivative using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran (THF) to prevent hydrolysis of the silyl ether.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity while ensuring safety and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The TBDMS group is stable under mild oxidative conditions, but strong oxidizing agents can cleave the silyl ether bond.
Reduction: The compound is generally stable under reducing conditions, making it useful in multi-step synthesis where reduction steps are involved.
Substitution: The TBDMS group can be selectively removed using fluoride ions, typically from tetrabutylammonium fluoride (TBAF), to regenerate the free hydroxyl group.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like chromic acid or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Tetrabutylammonium fluoride (TBAF) in THF.
Major Products:
Oxidation: Cleavage of the silyl ether bond to form the corresponding alcohol.
Reduction: The compound remains largely unchanged.
Substitution: Removal of the TBDMS group to yield the free hydroxyl derivative.
Aplicaciones Científicas De Investigación
Chemistry: 3-[(Tert-butyldimethylsilyl)oxy]piperidine is used as an intermediate in organic synthesis, particularly in the protection and deprotection of hydroxyl groups. This allows for selective reactions to occur on other parts of the molecule without interference from the hydroxyl group.
Biology: In biological research, this compound can be used to study the effects of protecting groups on the activity and stability of biologically active molecules. It is also used in the synthesis of complex natural products and pharmaceuticals.
Medicine: The compound is valuable in medicinal chemistry for the synthesis of drug candidates. Protecting groups like TBDMS are crucial in the multi-step synthesis of complex molecules, allowing for the selective modification of functional groups.
Industry: In the chemical industry, this compound is used in the production of fine chemicals and advanced materials. Its stability and reactivity make it a useful building block in various chemical processes.
Comparación Con Compuestos Similares
- 3-[(Tert-butyldimethylsilyl)oxy]propanol
- 3-[(Tert-butyldimethylsilyl)oxy]phenylboronic acid
- 3-[(Tert-butyldimethylsilyl)oxy]propionaldehyde
Comparison:
- 3-[(Tert-butyldimethylsilyl)oxy]propanol: Similar in that it also features a TBDMS-protected hydroxyl group, but differs in the backbone structure (propanol vs. piperidine).
- 3-[(Tert-butyldimethylsilyl)oxy]phenylboronic acid: Contains a phenyl ring and boronic acid functionality, making it useful in Suzuki coupling reactions.
- 3-[(Tert-butyldimethylsilyl)oxy]propionaldehyde: Features an aldehyde group, which provides different reactivity and applications in organic synthesis.
The uniqueness of 3-[(Tert-butyldimethylsilyl)oxy]piperidine lies in its piperidine ring, which imparts distinct chemical properties and reactivity compared to other TBDMS-protected compounds.
Propiedades
IUPAC Name |
tert-butyl-dimethyl-piperidin-3-yloxysilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25NOSi/c1-11(2,3)14(4,5)13-10-7-6-8-12-9-10/h10,12H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNBNPBGKCEBMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCCNC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25NOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154544-53-3 | |
| Record name | 3-[(tert-butyldimethylsilyl)oxy]piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(S)-6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate](/img/structure/B3187472.png)



